

# Interpreting unexpected results with VU0467485

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## Compound of Interest

Compound Name: VU0467485

Cat. No.: B611759

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## Technical Support Center: VU0467485

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with **VU0467485**, a potent and selective M4 positive allosteric modulator (PAM).

## Frequently Asked Questions (FAQs)

Q1: What is **VU0467485** and what is its primary mechanism of action?

**VU0467485** is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).<sup>[1][2][3]</sup> This means it does not activate the M4 receptor on its own but enhances the receptor's response to its natural ligand, acetylcholine (ACh).<sup>[2]</sup> Its primary action is to potentiate the activity of ACh at the M4 receptor, leading to antipsychotic-like effects in preclinical models.<sup>[1]</sup>

Q2: What are the known potency values for **VU0467485**?

The potency of **VU0467485** has been determined in various in vitro assays, with EC50 values varying between rat and human M4 receptors.

| Species                              | Receptor | Assay Type           | EC50    |
|--------------------------------------|----------|----------------------|---------|
| Rat                                  | M4       | Calcium Mobilization | 26.6 nM |
| Human                                | M4       | Calcium Mobilization | 78.8 nM |
| Dog                                  | M4       | Calcium Mobilization | 87 nM   |
| Cynomolgus Monkey                    | M4       | Calcium Mobilization | 102 nM  |
| Data compiled from multiple sources. |          |                      |         |

Q3: How selective is **VU0467485** for the M4 receptor?

**VU0467485** demonstrates high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, M5) in both human and rat. However, some off-target activity has been noted.

| Target                               | Activity                | Species    | IC50 / EC50  |
|--------------------------------------|-------------------------|------------|--------------|
| M1, M2, M3, M5                       | No significant activity | Human, Rat | > 10 $\mu$ M |
| GABA-A Receptor                      | Binding                 | Rat        | 1.2 $\mu$ M  |
| Cardiac Ion Channels                 | No significant activity | Human      | > 33 $\mu$ M |
| Data compiled from multiple sources. |                         |            |              |

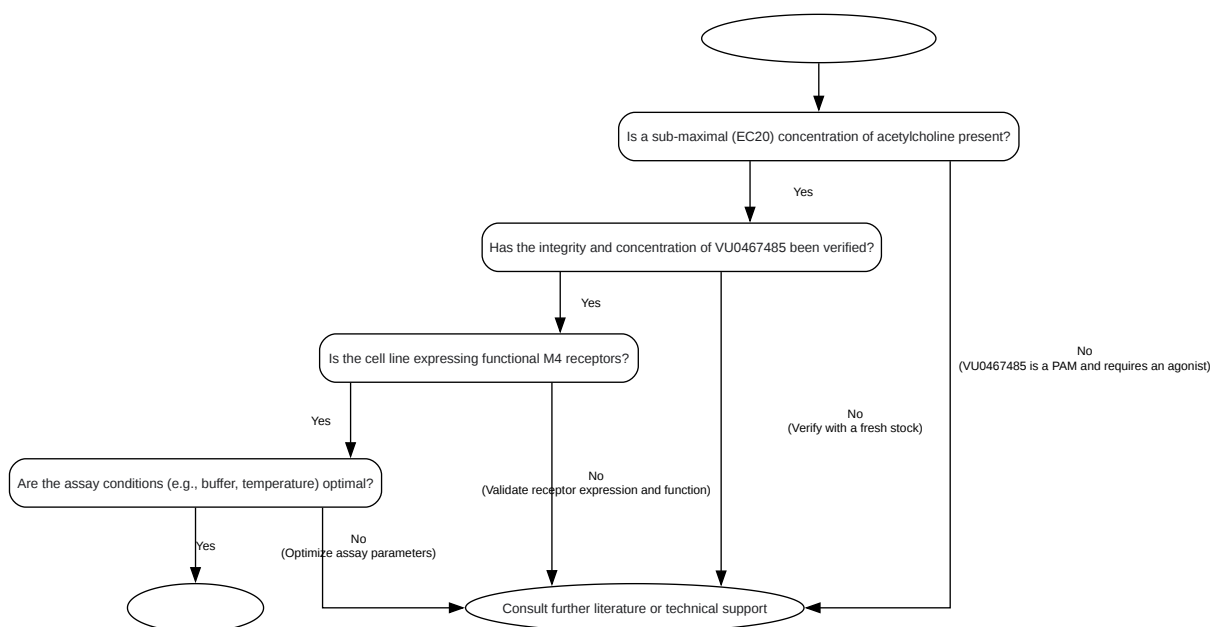
Q4: What are the recommended storage conditions for **VU0467485**?

For long-term storage, it is recommended to store **VU0467485** as a stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.

## Troubleshooting Unexpected Results

This section addresses specific issues that may arise during experiments with **VU0467485**.

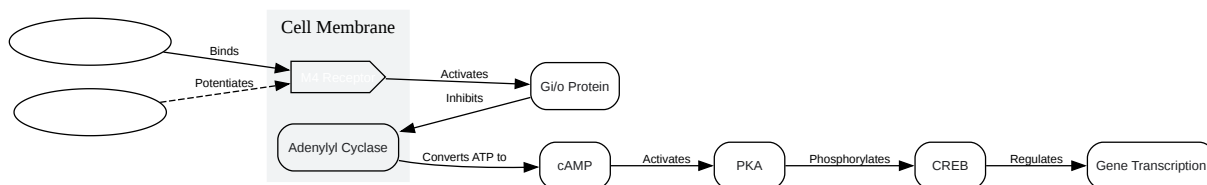
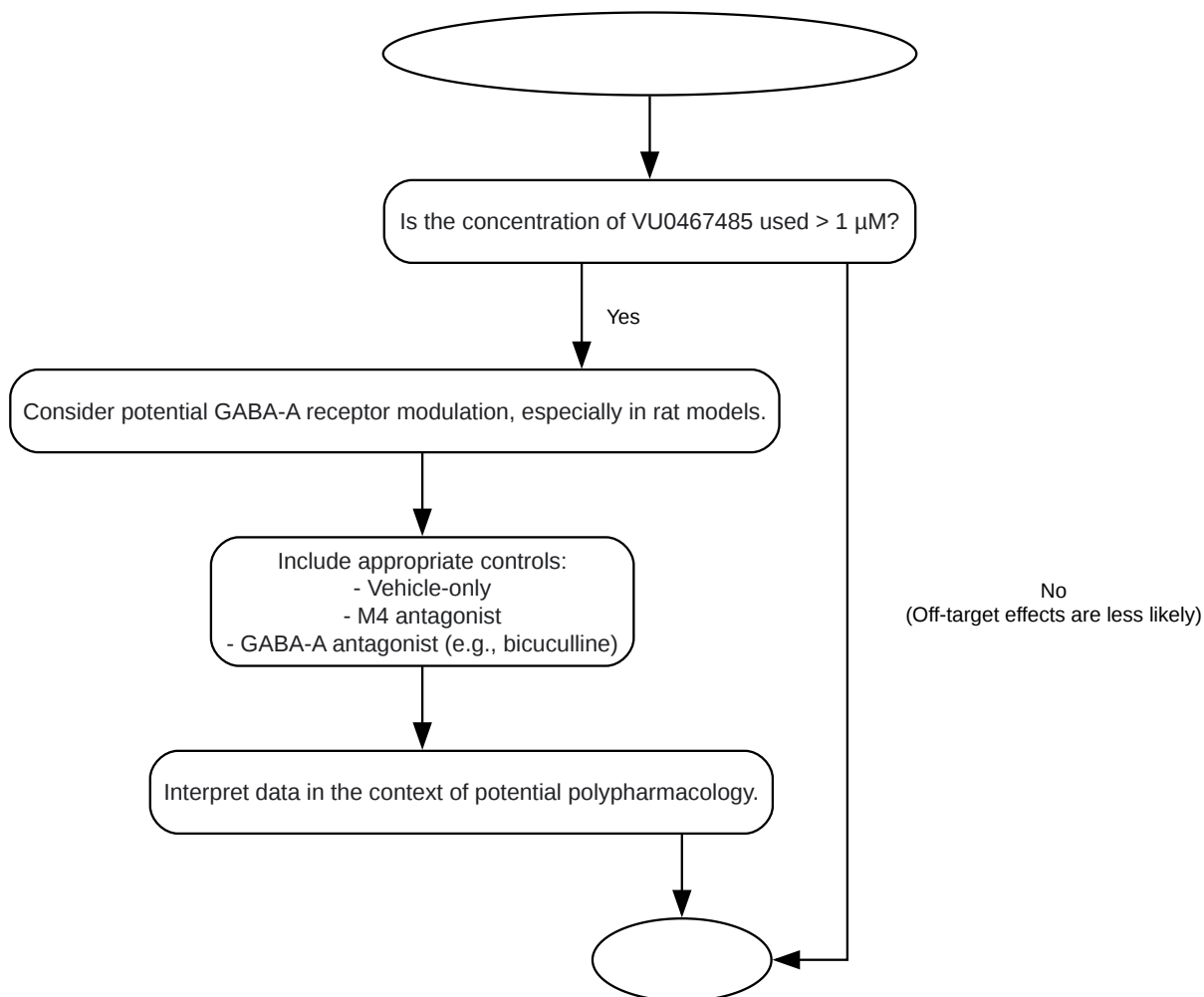
If you do not observe the expected potentiation of the M4 receptor in your assay, consider the following troubleshooting steps.



## Troubleshooting workflow for lack of M4 potentiation.

## Issue 2: Off-target effects observed at concentrations close to the M4 EC50.

Given the known interaction with the rat GABA-A receptor at 1.2  $\mu\text{M}$ , it is possible to observe unexpected physiological effects.



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## References

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